Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.
Attachment of the naphthalen-1-yl group: This could be done through an acylation reaction.
Esterification: The final step would involve the esterification of the carboxyl group with ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the naphthalen-1-yl group.
Reduction: Reduction reactions could target the carbonyl group in the ester or amide functionalities.
Substitution: The aromatic rings (fluorophenyl and naphthalen-1-yl) may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate
- Ethyl 4-(4-bromophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate
- Ethyl 4-(4-methylphenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate
Uniqueness
The presence of the 4-fluorophenyl group in Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3S/c1-2-30-25(29)23-21(17-10-12-19(26)13-11-17)15-31-24(23)27-22(28)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,15H,2,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARFRCDKHZTGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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